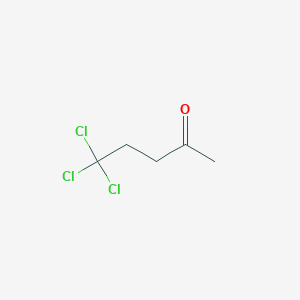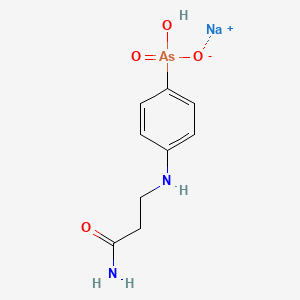![molecular formula C7H8N2O3S B14493280 (5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 64195-73-9](/img/structure/B14493280.png)
(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. These compounds are characterized by their unique bicyclic structure, which includes a β-lactam ring fused to a five-membered ring containing sulfur. This structural feature is crucial for their antibacterial activity, as it allows them to inhibit bacterial cell wall synthesis effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the enzymatic resolution of racemic mixtures to obtain the desired enantiomer with high enantiomeric excess . This process often employs lipases from Pseudomonas fluorescens to achieve the resolution .
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale chemoenzymatic processes. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product . The use of biocatalysts in these processes helps in achieving the desired stereochemistry and reducing the number of synthetic steps required.
Chemical Reactions Analysis
Types of Reactions
(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains . By inhibiting these proteins, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Imipenem: Another carbapenem antibiotic with a similar mechanism of action.
Meropenem: Known for its broad-spectrum antibacterial activity and stability against β-lactamases.
Ertapenem: Distinguished by its long half-life, allowing for once-daily dosing.
Uniqueness
(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique due to its specific stereochemistry and the presence of an amino group at the 6-position, which contributes to its distinct antibacterial properties . This compound’s ability to inhibit a wide range of PBPs makes it particularly effective against various bacterial strains, including those resistant to other β-lactam antibiotics .
Properties
CAS No. |
64195-73-9 |
|---|---|
Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-2-4(7(11)12)9-5(10)3(8)6(9)13-2/h3,6H,8H2,1H3,(H,11,12)/t3-,6-/m1/s1 |
InChI Key |
WZKDUIMSCFISDN-AWFVSMACSA-N |
Isomeric SMILES |
CC1=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O |
Canonical SMILES |
CC1=C(N2C(S1)C(C2=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


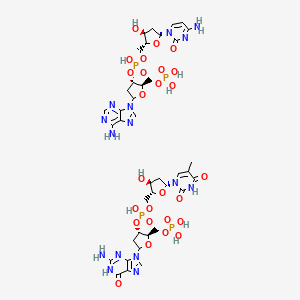
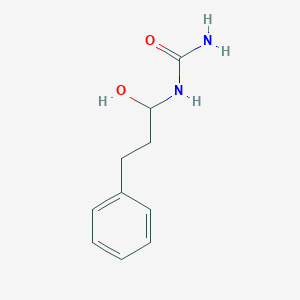

![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)
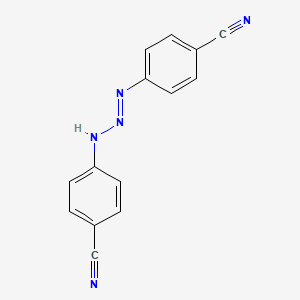
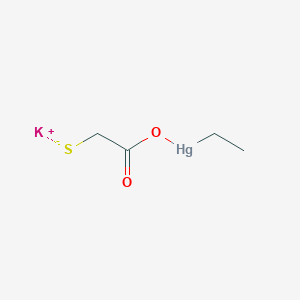
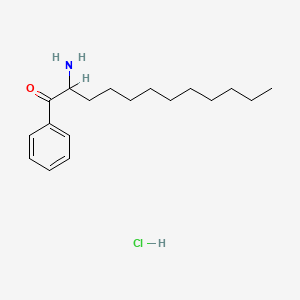
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)

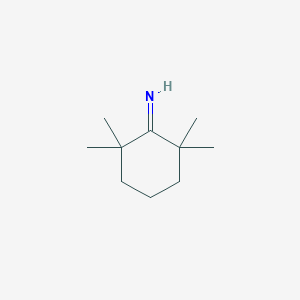
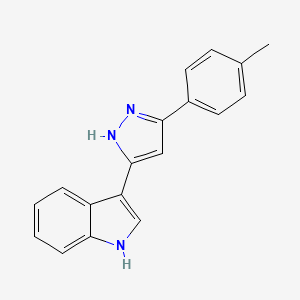
![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
